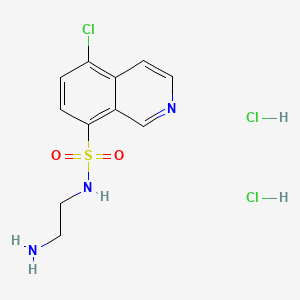

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Übersicht

Beschreibung

This compound also inhibits serum and glucocorticoid-regulated kinase (SGK), ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1) . CKI 7 dihydrochloride is widely used in scientific research due to its ability to modulate various cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CKI 7 dihydrochloride involves the reaction of 5-chloroisoquinoline-8-sulphonamide with 2-aminoethylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of CKI 7 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is then purified using crystallization or chromatography techniques and stored under desiccated conditions to prevent degradation .

Analyse Chemischer Reaktionen

Reaktionstypen: CKI 7 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Sulfonamid- und Aminoethylgruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: In der Regel werden Nukleophile wie Hydroxidionen oder Amine verwendet.

Oxidationsreaktionen: Oft mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt.

Reduktionsreaktionen: Häufig mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen Derivate mit modifizierten funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen zu Änderungen des Oxidationszustands der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

CKI 7 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von Caseinkinase 1 und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Arzneimittelforschung verwendet .

5. Wirkmechanismus

CKI 7 Dihydrochlorid übt seine Wirkung aus, indem es kompetitiv die ATP-Bindungsstelle von Caseinkinase 1 hemmt. Diese Hemmung verhindert die Phosphorylierung von Zielproteinen, wodurch verschiedene zelluläre Prozesse wie der Zellzyklusfortschritt, die Apoptose und die Signaltransduktion moduliert werden. Die Verbindung hemmt auch andere Kinasen wie SGK, S6K1 und MSK1, was die Zellfunktionen weiter beeinflusst .

Wirkmechanismus

CKI 7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 1. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound also inhibits other kinases like SGK, S6K1, and MSK1, further influencing cellular functions .

Vergleich Mit ähnlichen Verbindungen

CKI 7 Dihydrochlorid ist einzigartig aufgrund seiner selektiven Hemmung von Caseinkinase 1 und seiner Fähigkeit, mehrere Kinasen zu hemmen. Zu ähnlichen Verbindungen gehören:

CHIR99021: Ein selektiver Inhibitor von Glykogensynthasekinase 3 (GSK-3).

SB 431542: Ein Inhibitor des Transforming Growth Factor-beta (TGF-β)-Rezeptors.

Y-27632: Ein selektiver Inhibitor der Rho-assoziierten Proteinkinase (ROCK).

Im Vergleich zu diesen Verbindungen bietet CKI 7 Dihydrochlorid eine breitere Palette der Kinase-Hemmung, was es zu einem wertvollen Werkzeug in der Forschung macht .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAVTXYOCISSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177141-67-1 | |

| Record name | 1177141-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.